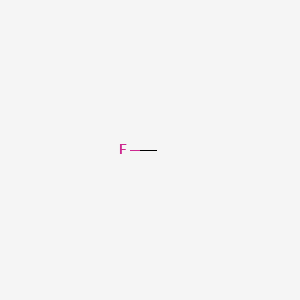

Fluoromethane

描述

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.

This compound is a member of the class of fluoromethanes that is methane in which a single hydrogen is substituted by a fluorine atom. It has a role as a refrigerant. It is a member of fluoromethanes, a fluorohydrocarbon and a member of methyl halides.

作用机制

Target of Action

Fluoromethane, also known as methyl fluoride, Freon 41, Halocarbon-41, and HFC-41, is a non-toxic, liquefiable, and flammable gas at standard temperature and pressure . It is a methane (CH4) molecule where a fluorine atom has replaced one of the hydrogen atoms . The primary target of this compound in industrial applications is silicon compounds, where it is used as an etching gas in plasma etch reactors .

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. In semiconductor manufacturing processes, this compound is used as an etching gas in plasma etch reactors . Under the influence of a radiofrequency field, this compound can dissolve fluorine ions, which can selectively etch silicon compound thin films . This process is critical for the creation of microstructures on silicon wafers.

Biochemical Pathways

Its primary use is in industrial processes, particularly in the semiconductor industry .

Result of Action

The result of this compound’s action is the selective etching of silicon compound thin films in semiconductor manufacturing . This etching process is crucial for creating microstructures on silicon wafers, which are essential components of many electronic devices.

属性

IUPAC Name |

fluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F/c1-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSUQYWXRMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F | |

| Record name | METHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060474, DTXSID101315196 | |

| Record name | Fluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylidyne, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline] | |

| Record name | METHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-53-3, 13453-52-6, 3889-75-6, 51311-17-2 | |

| Record name | METHYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylidyne, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A9X6F0CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

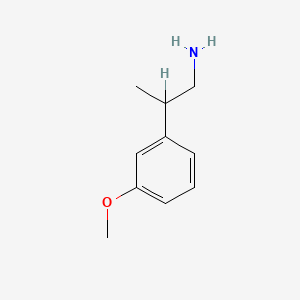

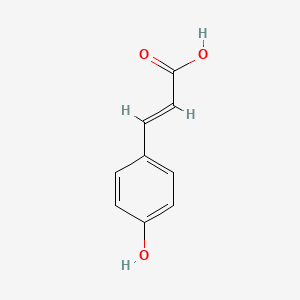

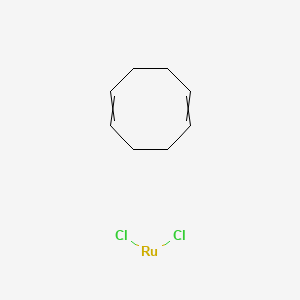

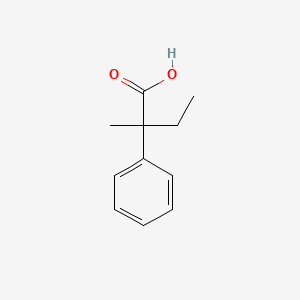

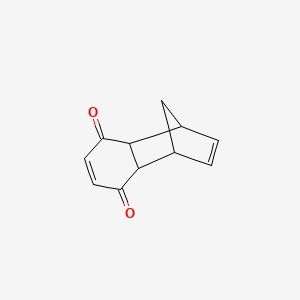

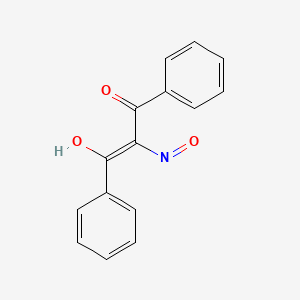

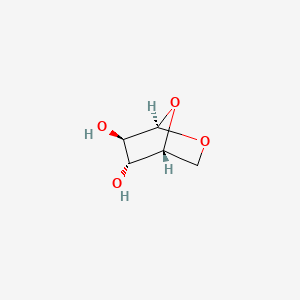

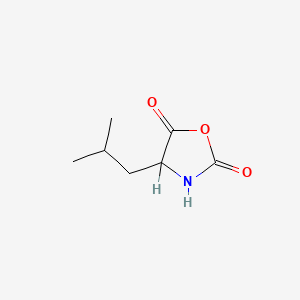

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Fluoromethane?

A1: this compound, also known as methyl fluoride, has the molecular formula [CH3F] [, , , , ] and a molecular weight of 34.03 g/mol [].

Q2: What spectroscopic techniques are useful for studying this compound?

A2: Several spectroscopic methods are helpful in characterizing this compound and its interactions:* Raman Spectroscopy: Provides information about the vibrational modes of this compound, particularly useful in studies involving clathrate hydrates. []* Nuclear Quadrupole Resonance (NQR): Used to determine the Quadrupole Coupling Constant (e2qQ) and Asymmetry Parameter (η) of fluorine in this compound and related compounds. This technique helps understand the electronic environment around the fluorine atom. []* Pulsed Jet Fourier Transform Microwave Spectroscopy: Allows for the study of weakly bound complexes involving this compound, providing insights into intermolecular interactions like weak hydrogen bonds and halogen bonds. []* NMR Spectroscopy: * 1H NMR: Provides information about the proton environment in this compound. [] * 19F NMR: Offers details about the fluorine environment in this compound and its complexes. [, ]* Infrared Spectroscopy: Used to identify functional groups and study molecular vibrations. []

Q3: How does this compound behave as a solvent in electrochemical energy storage devices?

A3: When liquefied under pressure, this compound can dissolve salts, forming electrolytes with exceptional properties for energy storage devices: []* Wide Operating Temperature Range: Demonstrates consistent performance across a broad temperature range, including very low temperatures.* High Coulombic Efficiency: Shows excellent stability during lithium metal anode cycling, exceeding 90%.* Safety: Exhibits a unique shutdown mechanism at elevated temperatures due to salt precipitation, mitigating risks like thermal runaway in batteries.

Q4: What is the solubility of this compound in halobenzene solvents?

A4: this compound exhibits varying solubility in halobenzene solvents (fluorobenzene, chlorobenzene, bromobenzene). Experimental data collected using a volumetric method at temperatures between 288 K and 308 K and at atmospheric pressure shows that solubility is influenced by intermolecular interactions between the solute (this compound) and the specific halobenzene solvent. []

Q5: Are there stability concerns with this compound in electrochemical systems?

A5: While generally stable, this compound electrolytes in electrochemical systems can experience salt precipitation at elevated temperatures as they approach their supercritical point (approximately +40°C to 80°C). This phenomenon, although reversible, impacts conductivity and necessitates careful consideration for high-temperature applications. []

Q6: Can Lewis acidic Aluminum Fluoride catalyze reactions involving this compound?

A6: Yes, highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) can catalyze chlorodefluorination reactions of fluoromethanes and fluoroolefins in the presence of chlorotrimethylsilane (ClSiEt3). This process allows for the exchange of fluorine atoms with chlorine atoms under mild conditions, leading to the formation of chlorinated fluoro derivatives. []

Q7: How is computational chemistry used to study this compound?

A7: Computational methods provide valuable insights into the properties and reactivity of this compound:* Density Functional Theory (DFT): Employed to investigate reactions like the oxidative addition of this compound to transition metals (Ni, Pd, Pt) and their complexes. DFT calculations help determine reaction pathways, identify transition states, and calculate thermodynamic parameters, contributing to the understanding of this compound activation mechanisms. []* Molecular Dynamics (MD) Simulations: Can be used to model the behavior of this compound in various environments, such as clathrate hydrates or as a solvent. MD simulations can provide information about structural properties, diffusion, and other dynamic processes. [, ]* Quantitative Structure-Activity Relationship (QSAR) Models: Help to predict the properties and activities of fluorinated compounds based on their molecular structures. QSAR models are particularly useful in drug design and development, where they can guide the synthesis of novel fluorinated molecules with improved pharmacological profiles.

Q8: Does this compound have environmental concerns?

A8: Yes, this compound, like many fluorinated hydrocarbons, is a potent greenhouse gas. Its release into the atmosphere contributes to global warming. [, ]

Q9: What are some alternatives to this compound in specific applications?

A9: The search for this compound alternatives is driven by environmental concerns and performance factors. Some examples include:* Refrigerants: Hydrocarbons (propane, butane) and hydrofluoroolefins (HFOs) are being explored as less potent greenhouse gas alternatives. [, ]* Electrochemical Applications: Ionic liquids and solid-state electrolytes present potential alternatives, each with its own set of advantages and limitations. []

Q10: How is this compound analyzed in different contexts?

A10: Various analytical techniques are used to detect and quantify this compound:* Gas Chromatography (GC): Commonly employed to separate and analyze this compound in gaseous mixtures, often coupled with detectors like flame ionization detectors (FID) or mass spectrometers (MS). [, ]* Mass Spectrometry (MS): Used to identify and quantify this compound based on its mass-to-charge ratio, offering high sensitivity and selectivity. Coupled with techniques like ICP-MS, it allows for the analysis of this compound-containing cluster ions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。